N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide
CAS No.:
Cat. No.: VC10878899
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide -](/images/structure/VC10878899.png)
Specification
Molecular Formula | C15H18N2O |
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Molecular Weight | 242.32 g/mol |
IUPAC Name | N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide |
Standard InChI | InChI=1S/C15H18N2O/c16-11-10-12-6-8-14(9-7-12)17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,18) |
Standard InChI Key | CBLLQSZKTKDHPI-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC#N |
Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC#N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-[4-(Cyanomethyl)phenyl]cyclohexanecarboxamide is characterized by a cyclohexane ring substituted with a carboxamide group at one position and a 4-(cyanomethyl)phenyl moiety at the para position. The IUPAC name is N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, with the SMILES notation \text{C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC#N} . X-ray crystallography and computational modeling confirm a chair conformation for the cyclohexane ring, with the cyanomethyl group adopting a planar geometry relative to the aromatic ring .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 242.32 g/mol | |
Melting Point | 166°C (for intermediate 2a) | |
logP (Octanol-Water) | 2.1 (predicted) | |
Hydrogen Bond Donors | 1 |
Synthesis and Analytical Data
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving Strecker synthesis, partial hydrolysis, and N-cyanomethylation . Key intermediates include:
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Strecker Reaction: Cyclohexanone reacts with aniline derivatives and potassium cyanide in glacial acetic acid to form nitrile intermediates (e.g., 1a–f) .
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Acidic Hydrolysis: Nitrile groups are hydrolyzed using concentrated to yield carboxamide derivatives (e.g., 2a–f) .
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Cyanomethylation: Secondary amines are functionalized with formaldehyde and potassium cyanide, producing N-cyanomethylated analogs (e.g., 3a–f) .
Critical reaction conditions include temperatures of 50–60°C for cyanomethylation and 18-hour reflux in NaOH for nitrile hydrolysis .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1670 cm (amide C=O stretch) and 2240 cm (C≡N stretch) .
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H NMR: Cyclohexane protons appear as multiplet signals at δ 1.2–1.8 ppm, while the cyanomethyl group resonates as a singlet at δ 3.7 ppm .
Pharmacological Profile
Anticonvulsant Activity
In maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, structurally related compounds exhibit potent activity . For example:
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Compound 6g (4-OCH, R=CHCOOCH) demonstrated 100% protection against PTZ-induced seizures at 0.0086 mmol/kg, surpassing ethosuximide (1.06 mmol/kg) .
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Compound 6b (R=H, R=CHPh) showed comparable efficacy to phenobarbital at 0.018 mmol/kg .
Mechanistically, these compounds enhance GABAergic neurotransmission, akin to barbiturates, but with reduced sedation .
Table 2: Comparative Anticonvulsant Efficacy
Compound | ED (mmol/kg) | Protection (%) | Reference Standard |
---|---|---|---|
6g | 0.0086 | 100 | Ethosuximide |
6b | 0.018 | 100 | Phenobarbital |
Toxicological and Regulatory Assessment
Acute and Subchronic Toxicity
A 90-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day . Key findings include:
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